molecular formula C11H12BrNO2 B1335848 2-Bromo-4-isopropoxy-5-methoxybenzonitrile CAS No. 515846-11-4

2-Bromo-4-isopropoxy-5-methoxybenzonitrile

Cat. No. B1335848
M. Wt: 270.12 g/mol
InChI Key: NGZGOZFFYWJHEG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromo-methoxybenzonitrile derivatives involves multiple steps, including bromination, oxyalkylation, and other functional group transformations. For example, the synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide, a related compound, was achieved through bromination, oxyalkylation, and thioamidation from commercially available 4-hydroxybenzonitrile with a total yield of 49.2% . Similarly, methyl 4-bromo-2-methoxybenzoate was synthesized from 4-bromo-2-fluorotoluene through a series of reactions including bromination, hydrolysis, cyanidation, methoxylation, and esterification, with an overall yield of about 47% .

Molecular Structure Analysis

The molecular structure and stereochemistry of bromo-methoxybenzonitrile derivatives can be elucidated using techniques such as X-ray crystallography and NMR spectroscopy. For instance, the structure of 2-bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one was determined by X-ray crystallographic analysis, and the compound was found to undergo partial isomerization in solution . The equilibrium geometric structure of 5-bromo-2-methoxybenzonitrile was studied using Density Functional Theory (DFT), predicting geometrical parameters such as bond lengths, bond angles, and dihedral angles .

Chemical Reactions Analysis

Bromo-methoxybenzonitrile derivatives can participate in various chemical reactions. For example, 3-bromo-5-methoxyfuran-2(5H)-one reacts with nucleophiles to form cyclopropane bis-lactones through a mechanism involving a double Michael addition followed by ring closure via internal nucleophilic substitution of the halogen . These reactions are significant for the formation of biologically active compounds and for understanding the reactivity of these derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-methoxybenzonitrile derivatives, such as their thermodynamic properties and luminescence behaviors, are important for their potential applications. Ternary lanthanide complexes with 2-bromo-5-methoxybenzoic acid were synthesized and characterized, revealing that they form a 3D supramolecular network and exhibit luminescence . The heat capacities of these complexes were determined by DSC, and their luminescence spectra and lifetimes were measured . Additionally, the NLO properties of 5-bromo-2-methoxybenzonitrile were calculated, indicating potential applications in frequency doubling and second harmonic generation .

Scientific Research Applications

Spectroscopic Studies

  • Density Functional Theory (DFT) Analysis : The geometric structure of 5-Bromo-2-methoxybenzonitrile, a compound similar to 2-Bromo-4-isopropoxy-5-methoxybenzonitrile, has been studied using DFT. The study focused on predicting geometrical parameters such as bond length, bond angle, and dihedral angle, as well as analyzing FT-IR and FT-Raman spectra. This research highlights the potential for similar DFT-based studies on 2-Bromo-4-isopropoxy-5-methoxybenzonitrile (Kumar & Raman, 2017).

Synthesis and Industrial Application

  • Synthesis of Similar Compounds : A study focused on the synthesis of 5-Bromo-2-isobutoxybenzonitrile, a structurally similar compound, outlines a three-step procedure involving bromination, cyanidation, and alkylation. The synthesis process is noteworthy for its mild reaction conditions, facile operation, and lower cost, suggesting potential industrial applications (Fan-hao, 2012).

Chemical Analysis and Molecular Structure

  • X-Ray Crystallographic Analysis : Research on dihydrofuran carbonitrile derivatives, which are related to benzonitriles, revealed insights into their molecular structure using X-ray crystallography. Such studies could be replicated for 2-Bromo-4-isopropoxy-5-methoxybenzonitrile to understand its molecular arrangement and properties (Swamy et al., 2020).

Safety And Hazards

This compound is classified as having acute toxicity (oral), and it can cause skin and eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

2-bromo-5-methoxy-4-propan-2-yloxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-7(2)15-11-5-9(12)8(6-13)4-10(11)14-3/h4-5,7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZGOZFFYWJHEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)Br)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407849
Record name 2-bromo-4-isopropoxy-5-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-isopropoxy-5-methoxybenzonitrile

CAS RN

515846-11-4
Record name 2-bromo-4-isopropoxy-5-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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